molecular formula C10H12FNO B13905866 1-(Amino(3-fluorophenyl)methyl)cyclopropanol

1-(Amino(3-fluorophenyl)methyl)cyclopropanol

Katalognummer: B13905866
Molekulargewicht: 181.21 g/mol
InChI-Schlüssel: WLCJNYUTEUEHEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Amino(3-fluorophenyl)methyl)cyclopropanol is a chemical compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol . This compound is characterized by the presence of a cyclopropanol ring substituted with an amino group and a fluorophenyl group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Amino(3-fluorophenyl)methyl)cyclopropanol typically involves the reaction of 3-fluorobenzylamine with cyclopropanone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities of the compound. Advanced techniques such as continuous flow reactors and automated systems are employed to ensure consistent quality and efficiency in production .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Amino(3-fluorophenyl)methyl)cyclopropanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted cyclopropanols, ketones, aldehydes, and amines. These products are valuable intermediates in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

1-(Amino(3-fluorophenyl)methyl)cyclopropanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(Amino(3-fluorophenyl)methyl)cyclopropanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(Amino(4-fluorophenyl)methyl)cyclopropanol
  • 1-(Amino(2-fluorophenyl)methyl)cyclopropanol
  • 1-(Amino(3-chlorophenyl)methyl)cyclopropanol

Uniqueness

1-(Amino(3-fluorophenyl)methyl)cyclopropanol is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it valuable in various research applications .

Eigenschaften

Molekularformel

C10H12FNO

Molekulargewicht

181.21 g/mol

IUPAC-Name

1-[amino-(3-fluorophenyl)methyl]cyclopropan-1-ol

InChI

InChI=1S/C10H12FNO/c11-8-3-1-2-7(6-8)9(12)10(13)4-5-10/h1-3,6,9,13H,4-5,12H2

InChI-Schlüssel

WLCJNYUTEUEHEE-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(C(C2=CC(=CC=C2)F)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.